GHS-R1a Receptor Antagonism: LEAP-2 vs. LEAP-1/Hepcidin Functional Comparison
Human LEAP-2 acts as a potent endogenous antagonist of the ghrelin receptor GHS-R1a with an IC₅₀ of 6.0 nM, fully inhibiting ghrelin-induced GHSR activation [1]. In contrast, LEAP-1/hepcidin has no measurable antagonistic activity at GHS-R1a. In systematic binding and activation assays using recombinant human GHS-R1a, LEAP-2 demonstrated competitive antagonism with an IC₅₀ of 4.77 × 10⁻⁹ M for constitutive receptor activity and 5.14 × 10⁻⁹ M for ghrelin-induced activity, potency comparable to the synthetic antagonist PF-5190457 (IC₅₀ 6.76 × 10⁻⁹ M) and 58-fold more potent than PF-6870961 (IC₅₀ 3.01 × 10⁻⁷ M) [2]. LEAP-1/hepcidin tested in the same system produced no receptor inhibition. In vivo, LEAP-2 (3 μmol/kg, s.c.) completely abolished ghrelin-induced food intake in mice, whereas equimolar LEAP-1 had no effect [1].
| Evidence Dimension | GHS-R1a receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.0 nM (MedChemExpress); IC₅₀ = 4.77 nM (constitutive); IC₅₀ = 5.14 nM (ghrelin-induced) [2] |
| Comparator Or Baseline | LEAP-1/Hepcidin: no GHS-R1a antagonism detected; PF-5190457: IC₅₀ = 6.76 nM; PF-6870961: IC₅₀ = 301 nM [2] |
| Quantified Difference | LEAP-2 is a nanomolar GHS-R1a antagonist; LEAP-1/hepcidin has zero detectable activity. LEAP-2 is ~58-fold more potent than PF-6870961. |
| Conditions | Cell-based GHS-R1a activation assays; recombinant human receptor; β-arrestin recruitment and IP accumulation readouts; in vivo mouse food intake model |
Why This Matters
For researchers studying ghrelin–GHSR1a signaling, energy homeostasis, obesity, or diabetes, only LEAP-2 provides the endogenous antagonist tool; LEAP-1/hepcidin cannot substitute, and synthetic antagonists differ in pharmacokinetics and receptor engagement mode.
- [1] Ge X, Yang H, Bednarek MA, et al. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor. Cell Metab. 2018;27(2):461-469.e6. doi:10.1016/j.cmet.2017.10.016 View Source
- [2] Ramms B, Patel S, Sun C, et al. Interrelation of structure, function, and biased signaling of the ghrelin receptor GHSR1a and its endogenous antagonist LEAP2. Cell Rep. 2023;42(8):112937. doi:10.1016/j.celrep.2023.112937 (Table 2: IC₅₀ values) View Source
